

Chemical structure of Pectenotoxin-2 (PTX2)

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Compound of Interest

Compound Name: **PECTENOTOXIN**

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An In-depth Technical Guide to the Chemical Structure of **Pectenotoxin-2 (PTX2)**

Introduction

Pectenotoxin-2 (PTX2) is a marine biotoxin belonging to the polyether macrolide family.^[1] These toxins are produced by dinoflagellates of the genus *Dinophysis* and can accumulate in shellfish, posing a risk to human health.^[2] Historically, **pectenotoxins** were grouped with diarrhetic shellfish poisoning (DSP) toxins due to their co-occurrence.^[2] However, their mechanism of action differs from other DSP toxins like okadaic acid.^[3] PTX2 is of significant interest to researchers due to its potent cytotoxicity against various cancer cell lines and its specific interaction with the cellular cytoskeleton.^{[4][5]} This guide provides a comprehensive overview of the chemical structure of PTX2, its physicochemical properties, methods for its structural elucidation, isolation, and its mechanism of action.

Chemical Structure and Physicochemical Properties

PTX2 is a complex macrocyclic polyether lactone.^[6] Its intricate structure features multiple stereocenters and cyclic ether rings, culminating in a spiroketal functional group.^{[7][8]} The biotransformation of PTX2 in shellfish can lead to the hydrolysis of the lactone ring, forming PTX2 seco acid (PTX2sa).^{[9][10]}

Table 1: Physicochemical Properties of **Pectenotoxin-2**

Property	Value	Reference
Molecular Formula	C47H70O14	[7]
Molecular Weight	859.0 g/mol	[7]
CAS Number	97564-91-5	[7]
IUPAC Name	(1S,2R,5R,7R,8E,10E,12R,14S,16R,19R,20S,24R,27S,28S,29R,32R,33R,35S)-14-[(2S,3R,4R)-2,3-dihydroxy-4-methyloxan-2-yl]-28-hydroxy-5,7,9,19,29,35-hexamethyl-13,17,38,39,40,41,42,43-octaoxaoctacyclo[31.4.1.11.35.12,5.120,24.124,27.129,32.012,16]tritetraconta-8,10-diene-18,31-dione	[7]
Chemical Class	Polyether macrolide, Spiroketal	[7]

Structural Elucidation

The complex structure of PTX2 has been elucidated through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography.

Mass Spectrometry

Mass spectrometry has been crucial for determining the molecular weight and fragmentation pattern of PTX2.[\[11\]](#) Electrospray ionization (ESI) is a common technique used for the analysis of PTX2.[\[11\]](#)

Experimental Protocol: Mass Spectrometric Analysis of PTX2

A comparative study of PTX2 analysis was conducted using four different mass spectrometers: triple-quadrupole (TQ), time-of-flight (ToF), quadrupole ToF (Q-ToF), and ion trap (IT).[\[11\]](#) For the detection of PTX2, positive electrospray mode was utilized.[\[11\]](#) TQ MS was used to obtain

product ions, while ToF and Q-ToF MS provided accurate mass data for the precursor and product ions, respectively.[11] MSn experiments on the IT instrument helped in understanding the fragmentation pathways.[11]

Table 2: Key Mass Spectrometry Data for PTX2

Precursor Ion (m/z)	Fragment Ions (m/z)	Method	Reference
859.5 [M+H] ⁺	841.5, 823.5, 805.5, 787.5, 769.5, 699.4, 681.4, 663.4, 453.3, 435.3, 417.3, 399.3, 381.3, 363.3, 225.1, 207.1, 197.1, 179.1	LC-MS/MS	[12]
876 [M+NH ₄] ⁺	859 [M+H] ⁺ , 841 [M+H-H ₂ O] ⁺ , 823 [M+H-2H ₂ O] ⁺ , 805 [M+H-3H ₂ O] ⁺	FIA-MS	[12]

NMR Spectroscopy

Complete proton (¹H) and carbon-¹³ (¹³C) NMR assignments have been essential for confirming the connectivity and stereochemistry of PTX2.[7][13]

Experimental Protocol: NMR Spectroscopy of PTX2

Purified PTX2 is dissolved in a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or methanol (CD₃OD).[13] A suite of 1D and 2D NMR experiments are performed, including ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) to establish proton-proton and proton-carbon connectivities.[14]

X-ray Crystallography

The three-dimensional structure of PTX2 in complex with its biological target, actin, has been determined by X-ray crystallography.[1]

Experimental Protocol: X-ray Crystallography of PTX2-Actin Complex

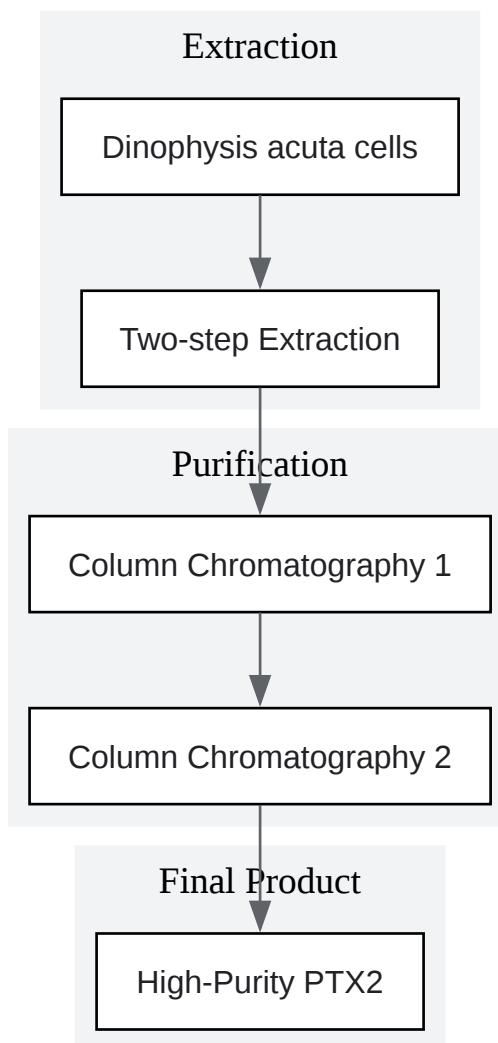
The PTX2-actin complex was crystallized, and X-ray diffraction data were collected.^[1] The structure was solved to a resolution of 1.70 Å.^[1] This high-resolution structure revealed that PTX2 binds to a novel site on actin, between subdomains 1 and 3.^{[1][9]}

Isolation and Purification

PTX2 is typically isolated from natural sources like dinoflagellates or contaminated shellfish.^[6] ^[7]

Experimental Protocol: Isolation of PTX2 from *Dinophysis acuta*

A simple and effective method for isolating PTX2 from *Dinophysis* cells involves a two-step extraction followed by two column chromatography steps.^[7] This procedure yields PTX2 with high purity, suitable for use as an analytical standard and for toxicological studies.^[7] The purification of PTX2 seco acid (PTX2sa) can be achieved through solvent extraction followed by column chromatography.^[7]



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Caption: Workflow for the isolation of **Pectenotoxin-2**.

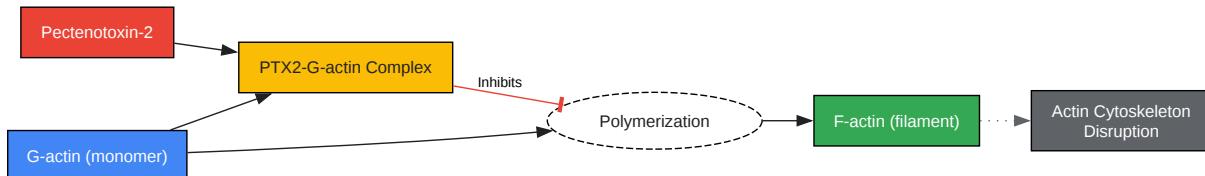
Mechanism of Action

PTX2 exerts its cytotoxic effects by targeting the actin cytoskeleton.[4][9] It is a potent inhibitor of actin polymerization.[4][15]

Signaling Pathway: Inhibition of Actin Polymerization by PTX2

PTX2 binds to monomeric actin (G-actin) in a 1:1 ratio, sequestering it and preventing its incorporation into filamentous actin (F-actin).[4][9] The X-ray crystal structure of the PTX2-actin complex shows that PTX2 binding would disrupt key lateral contacts between actin monomers

within the filament, thereby capping the barbed end.[1][9] This action is unique compared to other actin-destabilizing toxins that often sever existing filaments.[9] PTX2 does not sever F-actin.[4][9] The disruption of the actin cytoskeleton by PTX2 can trigger the intrinsic mitochondrial apoptotic pathway.[2]



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Caption: PTX2 inhibits actin polymerization by sequestering G-actin.

Experimental Protocol: Actin Polymerization Assay

The effect of PTX2 on actin polymerization can be monitored using pyrene-labeled actin.[4][15] G-actin is labeled with pyrene, and polymerization is induced by adding MgCl₂.[4] The polymerization process is monitored by measuring the increase in pyrene fluorescence.[4][15] In the presence of PTX2, both the rate and the extent of actin polymerization are inhibited in a concentration-dependent manner.[4][15]

Toxicological Data

PTX2 exhibits high acute toxicity when administered intraperitoneally to mice.[7] In contrast, its oral toxicity is reported to be very low.[3][7]

Table 3: Acute Toxicity of **Pectenotoxin-2** in Mice

Route of Administration	LD50 / Effect	Dose	Reference
Intraperitoneal (i.p.)	LD50	219 µg/kg	[7][13]
Intraperitoneal (i.p.)	LD50 Range	219 - 411 µg/kg	[16]
Oral	No overt toxicity	Up to 5000 µg/kg	[3][7][13]
Oral	No diarrhea observed	Up to 5000 µg/kg	[7][13]

Experimental Protocol: Mouse Bioassay for Acute Toxicity

The acute toxicity of PTX2 is determined by administering varying doses of the purified toxin to mice, typically via intraperitoneal injection or oral gavage.[7][16] The animals are observed for signs of toxicity and mortality over a set period.[16] The LD50, the dose lethal to 50% of the tested population, is then calculated.[16]

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